

Spectrophotometric Analysis of Azocarmine B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azocarmine B

Cat. No.: B1236282

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of **Azocarmine B** (C.I. Acid Red 103), a synthetic dye with significant applications in biological and histological staining. This document outlines the fundamental principles of spectrophotometry as applied to **Azocarmine B**, detailed experimental protocols for its quantitative analysis, and relevant physicochemical data. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to accurately quantify **Azocarmine B** in various experimental settings.

Introduction to Azocarmine B and Spectrophotometry

Azocarmine B is an acid dye belonging to the azine class, widely utilized in histology for its ability to impart a deep red color to acidic cellular components such as nucleic acids and acidic proteins.^[1] It is a key component of various trichrome staining methods, including the Heidenhain's AZAN stain, where it is used to differentiate cellular structures and tissue types.^[1] **Azocarmine B** is more water-soluble than its counterpart, Azocarmine G, making it a preferable choice in many aqueous staining solutions.^[2]

Spectrophotometry is a powerful analytical technique used to measure the concentration of a chemical substance by quantifying the amount of light it absorbs.^{[3][4]} The principle underlying this method is the Beer-Lambert Law, which states that for a given substance dissolved in a

non-absorbing solvent, the absorbance is directly proportional to the concentration of the substance and the path length of the light through the solution. This relationship is fundamental to the quantitative analysis of colored compounds like **Azocarmine B**.

Physicochemical and Spectroscopic Properties of Azocarmine B

A thorough understanding of the chemical and physical properties of **Azocarmine B** is essential for its accurate spectrophotometric analysis. The key properties are summarized in the table below.

Property	Value	Reference
Common Name	Azocarmine B	[2][5]
C.I. Name	Acid Red 103	[1][5][6]
C.I. Number	50090	[6]
CAS Number	25360-72-9	[5][6]
Molecular Formula	C ₂₈ H ₁₇ N ₃ Na ₂ O ₉ S ₃	[5][6]
Molecular Weight	681.62 g/mol	[5]
Appearance	Reddish-brown powder	
Solubility	Soluble in water	[1][6]
λ _{max} (Visible)	~510 nm (experimentally determined)	[2]
Molar Absorptivity (ε)	Not readily available in literature; must be determined experimentally.	

Note: The λ_{max} in the visible range is based on data for "Azocarmine" and related acid red dyes. It is strongly recommended to determine the specific λ_{max} experimentally for the batch of **Azocarmine B** being used.

Experimental Protocol for Quantitative Analysis

The following protocol provides a step-by-step guide for the quantitative determination of **Azocarmine B** using UV-Visible spectrophotometry. This protocol is based on standard laboratory procedures for spectrophotometric analysis and should be adapted as necessary for specific experimental requirements.

Materials and Reagents

- **Azocarmine B** powder (analytical grade)
- Distilled or deionized water
- Volumetric flasks (100 mL, 50 mL, 10 mL)
- Pipettes (various sizes)
- Cuvettes (1 cm path length)
- UV-Visible Spectrophotometer

Preparation of Stock and Standard Solutions

- Stock Solution (100 μ g/mL): Accurately weigh 10.0 mg of **Azocarmine B** powder and transfer it to a 100 mL volumetric flask. Dissolve the powder in a small amount of distilled water and then dilute to the mark with distilled water. Mix the solution thoroughly.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution. For example, to prepare 2, 4, 6, 8, and 10 μ g/mL standards:
 - Pipette 2, 4, 6, 8, and 10 mL of the 100 μ g/mL stock solution into separate 100 mL volumetric flasks.
 - Dilute each to the mark with distilled water and mix well.

Spectrophotometric Measurement

- Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength to the experimentally determined λ_{max}

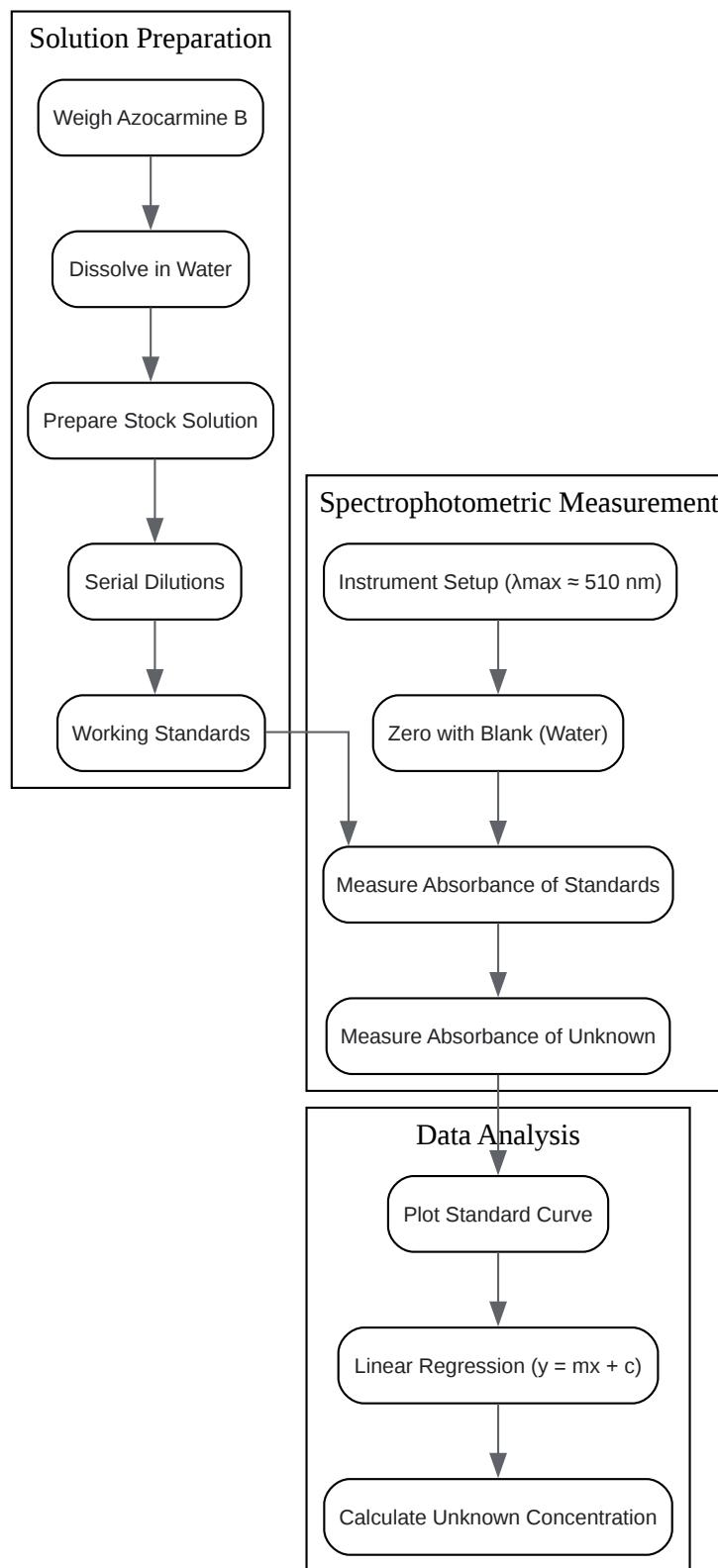
(approximately 510 nm).

- **Blanking:** Fill a cuvette with distilled water (the solvent used for preparing the standards) and use it to zero the spectrophotometer.
- **Measurement of Standards:** Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it for measurement.
- **Measurement of Unknown Sample:** Measure the absorbance of the unknown sample solution containing **Azocarmine B**. Ensure the absorbance falls within the linear range of the standard curve. If necessary, dilute the unknown sample with distilled water to bring the absorbance within this range.

Data Analysis

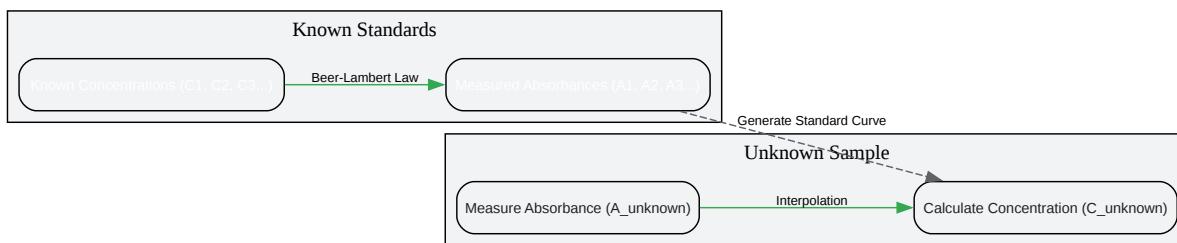
- **Standard Curve:** Plot a graph of absorbance versus concentration for the working standard solutions.
- **Linear Regression:** Perform a linear regression analysis on the standard curve data to obtain the equation of the line ($y = mx + c$), where y is the absorbance, x is the concentration, m is the slope, and c is the y -intercept. The R^2 value should be close to 1, indicating a good linear fit.
- **Calculation of Unknown Concentration:** Use the equation of the line to calculate the concentration of **Azocarmine B** in the unknown sample. If the sample was diluted, remember to multiply the calculated concentration by the dilution factor.

Data Presentation


The following table presents hypothetical data for a standard curve of **Azocarmine B**, which can be used as a template for recording experimental results.

Concentration ($\mu\text{g/mL}$)	Absorbance at 510 nm (AU)
0.0 (Blank)	0.000
2.0	0.152
4.0	0.305
6.0	0.458
8.0	0.610
10.0	0.763
Unknown	0.385

Visualizations


Experimental Workflow

The following diagram illustrates the workflow for the spectrophotometric analysis of **Azocarmine B**.

[Click to download full resolution via product page](#)**Workflow for Spectrophotometric Analysis of Azocarmine B.**

Logical Relationship for Concentration Determination

The diagram below outlines the logical relationship for determining the concentration of an unknown sample using a standard curve, based on the principles of the Beer-Lambert Law.

[Click to download full resolution via product page](#)

Concentration determination using a standard curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stainsfile.com [stainsfile.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. ijche.com [ijche.com]
- 5. worlddyeveriety.com [worlddyeveriety.com]
- 6. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

- To cite this document: BenchChem. [Spectrophotometric Analysis of Azocarmine B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1236282#spectrophotometric-analysis-of-azocarmine-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com